molecular formula C12H9BrO2 B12005950 Bromo(1-naphthyl)acetic acid

Bromo(1-naphthyl)acetic acid

Cat. No.: B12005950
M. Wt: 265.10 g/mol
InChI Key: IADYHPJITIMZPZ-UHFFFAOYSA-N
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Description

1-Naphthaleneacetic acid (NAA) , is an organic compound with the chemical formula C₁₀H₇CH₂CO₂H. This colorless solid is soluble in organic solvents and features a carboxylmethyl group (CH₂CO₂H) linked to the “1-position” of naphthalene .

Preparation Methods

Synthetic Routes::

    Bromination of 1-Naphthaleneacetic Acid:

Industrial Production Methods::
  • Information on specific industrial production methods for bromo(1-naphthyl)acetic acid is limited. it is commonly synthesized in research laboratories and used as a plant growth regulator and auxin in agriculture.

Chemical Reactions Analysis

Bromo(1-naphthyl)acetic acid undergoes various reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the carboxyl group can yield the corresponding alcohol.

    Substitution: The benzylic position is susceptible to substitution reactions.

    Esterification: It can react with alcohols to form esters.

Common reagents and conditions:

    Bromination: N-bromosuccinimide (NBS) in an inert solvent.

    Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

    Esterification: Acid-catalyzed esterification with alcohols.

Major products:

  • This compound derivatives, such as esters and reduced forms.

Scientific Research Applications

Bromo(1-naphthyl)acetic acid finds applications in various fields:

    Plant Growth Regulation: Used as a synthetic auxin to promote root formation in plant cuttings.

    Tissue Culture: Enhances callus formation and organogenesis in tissue culture systems.

    Research: Investigated for its role in plant development, hormone signaling, and gene expression.

Mechanism of Action

  • As an auxin, bromo(1-naphthyl)acetic acid influences plant growth by regulating cell division, elongation, and differentiation.
  • It interacts with auxin receptors and downstream signaling pathways, affecting gene expression and cellular responses.

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

2-bromo-2-naphthalen-1-ylacetic acid

InChI

InChI=1S/C12H9BrO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H,14,15)

InChI Key

IADYHPJITIMZPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)Br

Origin of Product

United States

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